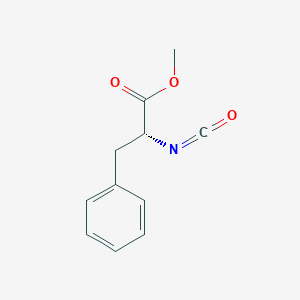
2-Phenylindole-3-acetonitrile
Overview
Description
2-Phenylindole-3-acetonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 2-phenylindole-3-acetonitrile, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation of gene expression.
Mode of Action
The exact mode of action of this compound remains to be elucidated. Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target receptor and the cellular context.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is synthesized through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, and indole-3-acetonitrile pathway . The downstream effects of these pathways can have significant impacts on plant growth and development.
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole-3-acetonitrile, a related compound, has been found to be a metabolite produced by human cancer cells, suggesting a potential association between indole-3-acetonitrile and cancer progression .
Biochemical Analysis
Biochemical Properties
2-Phenylindole-3-acetonitrile, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable compound for developing new useful derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to have effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects over time .
Dosage Effects in Animal Models
Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well known. Indole derivatives have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well known. Indole derivatives have been found to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindole-3-acetonitrile can be achieved through several methods. One common approach involves the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . Another method involves the use of enamines and directing group-controlled copper-catalyzed intermolecular C-H amination under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylindole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-Phenylindole-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Indole-3-acetonitrile: A plant hormone involved in growth regulation.
2-Phenylindole: Lacks the nitrile group but shares the indole core structure.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 2-Phenylindole-3-acetonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other indole derivatives .
Properties
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAHOBNLHXZPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427329 | |
| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27005-52-3 | |
| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


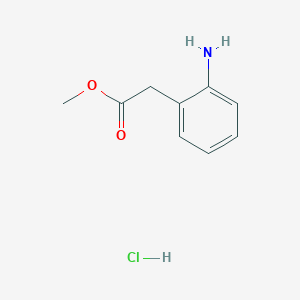
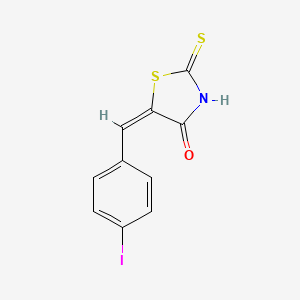
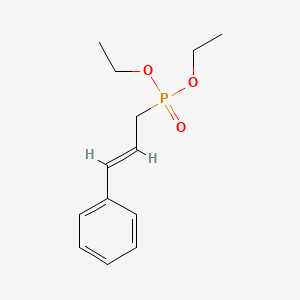


![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)


![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)

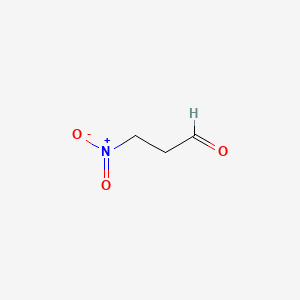
![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)

